1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one
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Overview
Description
1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline and benzaldehyde derivatives.
Reduction: Reduction reactions can convert the chalcone into its corresponding dihydrochalcone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline and benzaldehyde derivatives.
Reduction: Dihydrochalcone derivatives.
Substitution: Various halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Chalcones: Other chalcone derivatives such as 1-(2,4-dihydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one.
Quinoline Derivatives: Compounds like 4-quinolinecarboxaldehyde and its derivatives.
Uniqueness
1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is unique due to the presence of both methoxy groups on the phenyl ring and the quinoline moiety
Properties
CAS No. |
914383-81-6 |
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Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H17NO3/c1-23-15-8-10-20(24-2)17(13-15)19(22)9-7-14-11-12-21-18-6-4-3-5-16(14)18/h3-13H,1-2H3 |
InChI Key |
ANERLBDHRJDMKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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